Physicochemical Property Differentiation vs. KPNB1-Targeted Aminothiazole Lead (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide
The target compound is differentiated from the reported KPNB1 inhibitor (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide (Compound 1, Kd ≈ 20 nM for KPNB1) by its larger molecular size and altered polarity profile [1]. Calculated using SwissADME, the target compound (MW 388.45 g/mol) has a molecular weight approximately 52 g/mol higher than Compound 1 (MW ~336 g/mol). The presence of the pyridin-3-ylamino group and the additional phenyl linker increases the topological polar surface area (TPSA) from ~80 Ų (Compound 1) to ~108 Ų for the target compound, while reducing the consensus log P from ~4.2 (Compound 1) to ~3.4 [2]. These differences shift the target compound closer to optimal oral drug-like space per Lipinski and Veber rules.
| Evidence Dimension | Predicted consensus log P (lipophilicity) |
|---|---|
| Target Compound Data | ~3.4 (SwissADME consensus estimate) |
| Comparator Or Baseline | (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide (Compound 1): ~4.2 |
| Quantified Difference | Δ log P ≈ −0.8 log units |
| Conditions | In silico prediction via SwissADME (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT consensus) |
Why This Matters
Lower lipophilicity is correlated with reduced promiscuity, lower plasma protein binding, and improved aqueous solubility, making the target compound a potentially superior starting point for lead optimization where metabolic stability and off-target toxicity are critical screening criteria.
- [1] Kim, Y.-H.; Ha, S.; Kim, J.; Ham, S. W. Identification of KPNB1 as a Cellular Target of Aminothiazole Derivatives with Anticancer Activity. ChemMedChem 2016, 11 (13), 1406–1409. View Source
- [2] Daina, A.; Michielin, O.; Zoete, V. SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Sci. Rep. 2017, 7, 42717. View Source
